

Spectroscopic Characterization of (S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Comparative Guide

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Compound of Interest

Compound Name: (S)-2-(4-Nitrobenzamido)pentanedioic acid

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This guide presents a comprehensive spectroscopic analysis of **(S)-2-(4-Nitrobenzamido)pentanedioic acid**, a chiral building block with significant applications in pharmaceutical synthesis. For comparative purposes, its spectroscopic characteristics are juxtaposed with those of (S)-2-acetamidopentanedioic acid (N-Acetyl-L-glutamic acid), a structurally related analogue. This document provides predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational reference for the identification, characterization, and quality control of these compounds.

Comparative Spectroscopic Data Analysis

The spectral data for **(S)-2-(4-Nitrobenzamido)pentanedioic acid** are predicted based on the known spectral features of its constituent moieties: the 4-nitrobenzoyl group and the L-glutamic acid backbone. These predictions are compared against the experimental data available for the parent compounds and the selected analogue, N-Acetyl-L-glutamic acid.

Table 1: ¹H NMR Data Comparison

Compound	Solvent	Predicted/Experimental Chemical Shifts (δ) ppm
(S)-2-(4-Nitrobenzamido)pentanedioic acid (Predicted)	DMSO-d ₆	~8.9 (d, 1H, NH), ~8.35 (d, 2H, Ar-H), ~8.15 (d, 2H, Ar-H), ~4.5 (m, 1H, α -CH), ~2.4 (t, 2H, γ -CH ₂), ~2.1 (m, 2H, β -CH ₂)
(S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid) [1]	D ₂ O	4.10 (m, 1H, α -CH), 2.22 (m, 2H, γ -CH ₂), 2.04 (m, 2H, β -CH ₂), 2.02 (s, 3H, COCH ₃)
4-Nitrobenzamide[2]	Acetone-d ₆	8.49 (d, 2H, Ar-H), 8.21 (d, 2H, Ar-H), 7.83 (s, 1H, NH), 7.00 (s, 1H, NH)
L-Glutamic acid[3][4]	D ₂ O	3.75 (t, 1H, α -CH), 2.47 (t, 2H, γ -CH ₂), 2.1 (m, 2H, β -CH ₂)

Table 2: ¹³C NMR Data Comparison

Compound	Solvent	Predicted/Experimental Chemical Shifts (δ) ppm
(S)-2-(4-Nitrobenzamido)pentanedioic acid (Predicted)	DMSO-d ₆	~174 (COOH), ~172 (COOH), ~166 (Amide C=O), ~150 (Ar C-NO ₂), ~140 (Ar C-C=O), ~129 (Ar CH), ~124 (Ar CH), ~53 (α -CH), ~30 (γ -CH ₂), ~27 (β -CH ₂)
(S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid) [1]	D ₂ O	181.78, 176.43 (COOH), 174.5 (Amide C=O), 58.04 (α -CH), 36.87 (γ -CH ₂), 31.18 (β -CH ₂), 24.66 (CH ₃)
4-Nitrobenzamide[2]	Acetone-d ₆	167.47 (C=O), 150.69 (C-NO ₂), 141.15 (C-C=O), 129.94 (Ar CH), 124.34 (Ar CH)
L-Glutamic acid[4]	D ₂ O	177.0 (γ -COOH), 173.8 (α -COOH), 53.7 (α -CH), 29.9 (γ -CH ₂), 25.4 (β -CH ₂)

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Key Predicted/Experimental Absorption Bands (cm ⁻¹)
(S)-2-(4-Nitrobenzamido)pentanedioic acid (Predicted)	~3300 (N-H stretch), 3100-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1525 (asymmetric NO ₂ stretch), ~1350 (symmetric NO ₂ stretch)[5]
(S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid)[6][7]	Broad O-H and N-H stretching bands, distinct C=O stretching absorptions for the amide and carboxylic acid groups.
4-Nitrobenzamide[8]	Characteristic N-H stretching, amide C=O stretching, and strong asymmetric and symmetric NO ₂ stretching bands.

Table 4: Mass Spectrometry Data Comparison

Compound	Ionization Mode	Molecular Ion (m/z)	Predicted Key Fragments (m/z)
(S)-2-(4-Nitrobenzamido)pentanedioic acid	ESI-	[M-H] ⁻ = 295.06	149 (nitrobenzoyl moiety), 146 (glutamic acid moiety after loss of H ₂ O), loss of CO ₂ (251.07)[9][10]
(S)-2-Acetamidopentanedioic acid (N-Acetyl-L-glutamic acid)	ESI-	[M-H] ⁻ = 188.05	Loss of water and the acetyl group.
4-Nitrobenzamide	EI+	[M] ⁺ = 166.04	150 ([M-O] ⁺), 120 ([M-NO ₂] ⁺), 104, 76[11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or greater.
- **Sample Preparation:** 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- **1H NMR Acquisition:** A standard one-pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.

2. Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** Solid samples are prepared as potassium bromide (KBr) pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} , and the data is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

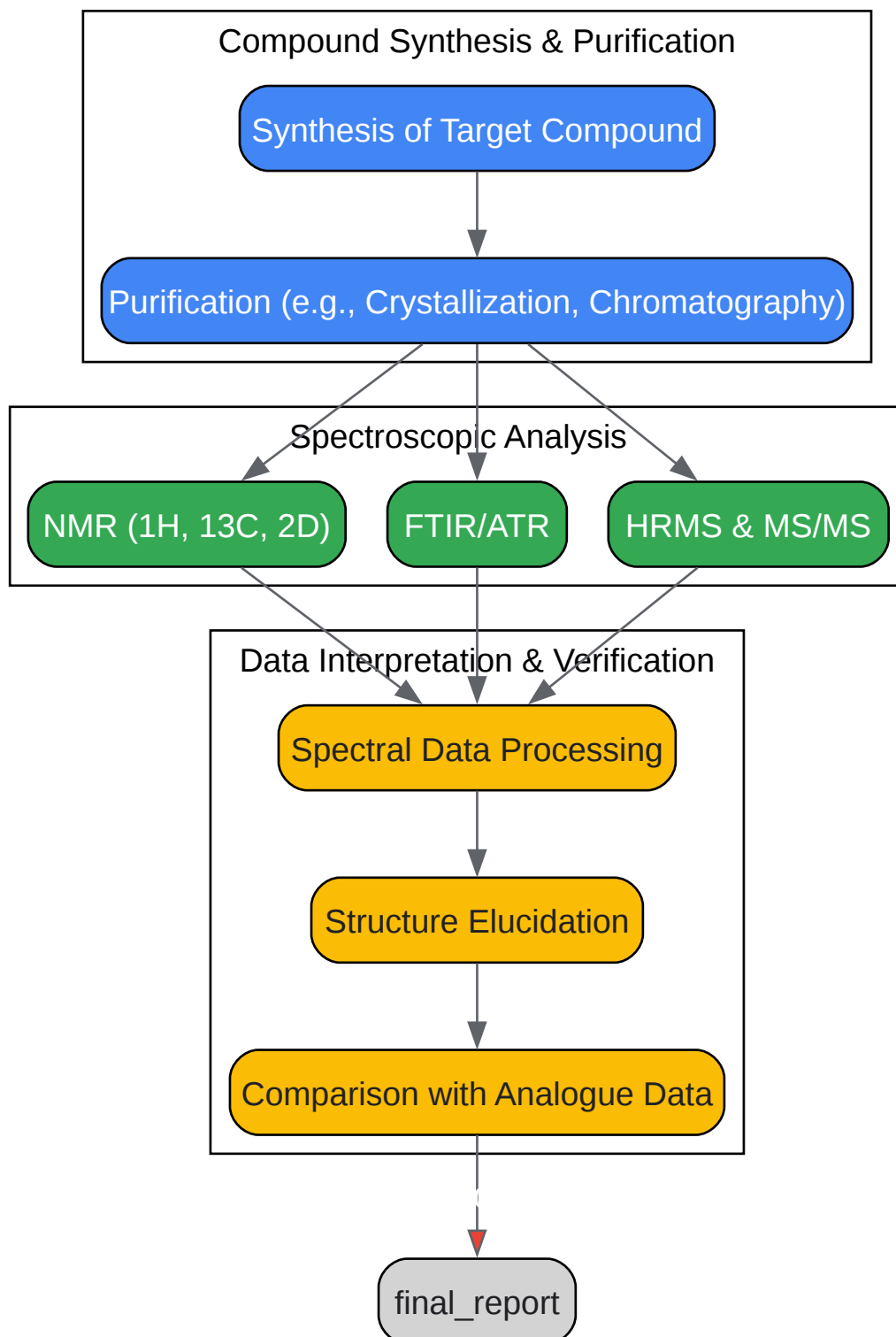
- **Instrumentation:** An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- **Sample Preparation:** The sample is dissolved in an appropriate solvent (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization) to a concentration of approximately 1 $\mu g/mL$.

- **Data Acquisition:** The sample solution is infused directly or injected into the ESI source. Spectra are acquired in either positive or negative ion mode. For fragmentation studies (MS/MS), the precursor ion of interest is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas.

Visualized Experimental and Logical Workflow

The diagram below outlines the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like **(S)-2-(4-Nitrobenzamido)pentanedioic acid**.

Spectroscopic Characterization Workflow

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Caption: Workflow for synthesis and spectroscopic analysis.

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